LogP Differentiation: Isobutyl vs. Unsubstituted Sulfamoyl – A 1.91 log Unit Increase in Lipophilicity
The calculated logP of 2-bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid is 2.918, representing a 1.91 log unit increase relative to the unsubstituted sulfamoyl analog 2-bromo-5-sulfamoylbenzoic acid (CAS 22361-61-1, calculated logP = 1.01) [1][2]. Compared to the isopropyl-substituted analog 2-bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid (CAS 701259-91-8, calculated logP = 2.00), the isobutyl compound is 0.92 log units more lipophilic . This logP difference corresponds to an approximately 8-fold increase in theoretical octanol-water partition coefficient relative to the isopropyl congener and an approximately 80-fold increase relative to the unsubstituted analog, significantly affecting predicted membrane permeability and plasma protein binding.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.918 |
| Comparator Or Baseline | 2-Bromo-5-sulfamoylbenzoic acid (CAS 22361-61-1): logP = 1.01; 2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid (CAS 701259-91-8): logP = 2.00 |
| Quantified Difference | ΔlogP = +1.91 vs. unsubstituted; ΔlogP = +0.92 vs. isopropyl |
| Conditions | Calculated logP values from ChemBase computed properties (consistent methodology) |
Why This Matters
The isobutyl group provides a lipophilicity sweet spot for medicinal chemistry campaigns: it elevates logP into a range (2.5–3.5) associated with favorable oral absorption and CNS penetration potential, without exceeding the Lipinski logP ≤5 threshold—a tunable parameter that direct procurement of the unsubstituted or isopropyl analog would fail to deliver.
- [1] ChemBase. 2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid. LogP: 2.918. ChemBase ID: 239498. View Source
- [2] ChemBase. 2-Bromo-5-sulfamoylbenzoic acid. LogP: 1.0056121. ChemBase ID: 238406. View Source
